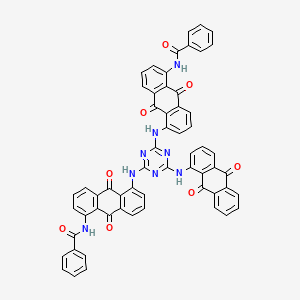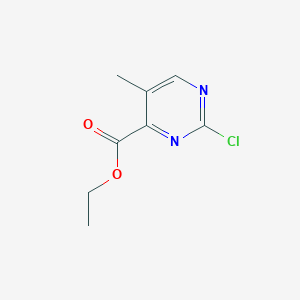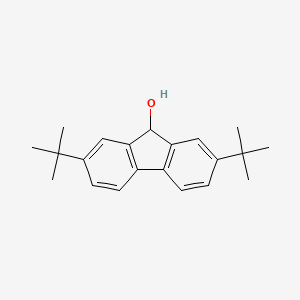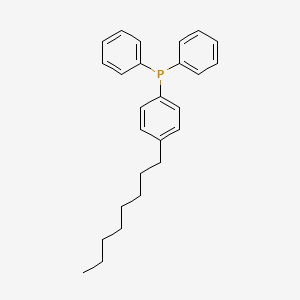
1,2,4,9-Tetramethoxy-8-methylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,9-Tetramethoxy-8-methylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₂₀O₄. This compound is characterized by the presence of four methoxy groups and a methyl group attached to an anthracene core. It is primarily used in research settings and has various applications in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,9-Tetramethoxy-8-methylanthracene typically involves the methoxylation of anthracene derivatives. One common method includes the reaction of 8-methylanthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where methoxy groups are introduced at the 1, 2, 4, and 9 positions of the anthracene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale methoxylation reactions using optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,9-Tetramethoxy-8-methylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or remove them entirely.
Substitution: Electrophilic or nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives with hydroxyl groups.
Substitution: Formation of anthracene derivatives with various functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
1,2,4,9-Tetramethoxy-8-methylanthracene has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4,9-Tetramethoxy-8-methylanthracene involves its interaction with molecular targets through its aromatic and methoxy groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as its use in antimicrobial or anticancer studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetramethoxybenzene: Similar in structure but lacks the anthracene core.
1,2,4,9-Tetramethoxyanthracene: Similar but without the methyl group at the 8-position.
8-Methylanthracene: Lacks the methoxy groups.
Uniqueness
1,2,4,9-Tetramethoxy-8-methylanthracene is unique due to the specific arrangement of methoxy and methyl groups on the anthracene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
834867-35-5 |
|---|---|
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1,2,4,9-tetramethoxy-8-methylanthracene |
InChI |
InChI=1S/C19H20O4/c1-11-7-6-8-12-9-13-14(20-2)10-15(21-3)18(22-4)17(13)19(23-5)16(11)12/h6-10H,1-5H3 |
Clé InChI |
QKAQIGWICYCCGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C3C(=CC(=C(C3=C2OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)

![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)




![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
